2,5-Diethoxy-4-(p-tolylthio)aniline
CAS No.: 68400-48-6
Cat. No.: VC3706152
Molecular Formula: C17H21NO2S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68400-48-6 |
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Molecular Formula | C17H21NO2S |
Molecular Weight | 303.4 g/mol |
IUPAC Name | 2,5-diethoxy-4-(4-methylphenyl)sulfanylaniline |
Standard InChI | InChI=1S/C17H21NO2S/c1-4-19-15-11-17(16(20-5-2)10-14(15)18)21-13-8-6-12(3)7-9-13/h6-11H,4-5,18H2,1-3H3 |
Standard InChI Key | ONYJVUIBPVYRDL-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1N)OCC)SC2=CC=C(C=C2)C |
Canonical SMILES | CCOC1=CC(=C(C=C1N)OCC)SC2=CC=C(C=C2)C |
Introduction
Chemical Structure and Identification
2,5-Diethoxy-4-(p-tolylthio)aniline belongs to the class of substituted anilines featuring both ethoxy and thioether functional groups. The compound is characterized by a unique structure that contributes to its reactivity profile and biological activities.
Nomenclature and Identifiers
The compound is formally known as 2,5-Diethoxy-4-((4-methylphenyl)thio)aniline with the CAS registry number 68400-48-6. Several synonyms exist in scientific literature, including 4-(p-Tolylthio)-2,5-diethoxyaniline and 2,5-diethoxy-4-[(p-tolyl)thio]aniline . These alternative names reflect different systems of chemical nomenclature but refer to the same molecular entity.
Structural Features
The molecular architecture of 2,5-Diethoxy-4-(p-tolylthio)aniline features a central aromatic ring with three key functional groups:
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An amino group (-NH₂) at position 1
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Ethoxy groups (-OCH₂CH₃) at positions 2 and 5
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A p-tolylthio group (-S-C₆H₄-CH₃) at position 4
This arrangement creates a molecule with multiple sites for potential interaction with biological targets, including hydrogen bonding through the amino group, hydrophobic interactions via the ethoxy and p-tolyl moieties, and nucleophilic capabilities through the thioether linkage.
Physicochemical Properties
Understanding the physicochemical properties of 2,5-Diethoxy-4-(p-tolylthio)aniline is crucial for predicting its behavior in biological systems and developing appropriate formulation strategies for potential applications.
Basic Physical and Chemical Properties
Table 1 summarizes the fundamental physicochemical properties of 2,5-Diethoxy-4-(p-tolylthio)aniline:
The compound contains a thioether group that allows for nucleophilic attack in Michael addition reactions, potentially modifying cellular signaling pathways and protein functions. This reactive site contributes significantly to its biological activity profile.
Solubility and Stability
Although specific solubility data for 2,5-Diethoxy-4-(p-tolylthio)aniline is limited in the available literature, the structural features suggest moderate solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and limited solubility in aqueous media. The presence of the amino group may enhance solubility in acidic aqueous solutions through protonation.
Stability considerations indicate that the compound should be stored at refrigerated temperatures (2-8°C) to prevent degradation. The thioether linkage may be susceptible to oxidation under harsh conditions, potentially forming sulfoxides or sulfones.
Biological Activities
2,5-Diethoxy-4-(p-tolylthio)aniline exhibits several notable biological activities that make it a compound of interest for medicinal chemistry and pharmaceutical research.
Antioxidant Properties
Studies indicate that 2,5-Diethoxy-4-(p-tolylthio)aniline possesses significant antioxidant properties, which may protect cells from oxidative stress. This activity is particularly relevant in the context of conditions where reactive oxygen species (ROS) play a pathological role, including inflammatory disorders, neurodegenerative diseases, and aging processes.
Antimicrobial Activity
Preliminary investigations have demonstrated antimicrobial properties for 2,5-Diethoxy-4-(p-tolylthio)aniline. This activity suggests potential applications in developing novel antimicrobial agents, particularly important in the context of increasing antibiotic resistance.
The antimicrobial mechanism may involve interactions with bacterial cell membranes or interference with essential microbial enzymes. The structural features of the compound, particularly the thioether linkage and amino group, may enable specific interactions with microbial targets.
Structural Analogues and Comparative Analysis
Examining structural analogues of 2,5-Diethoxy-4-(p-tolylthio)aniline provides valuable insights into structure-activity relationships and potential modifications for enhanced efficacy.
Comparison with 2,5-Dimethoxy-4-(p-tolylthio)aniline
A close structural analogue is 2,5-Dimethoxy-4-(p-tolylthio)aniline (CAS: 85896-12-4), which differs only in the alkoxy substituents (methoxy vs. ethoxy) . This compound has a molecular weight of 275.4 g/mol compared to 303.42 g/mol for the diethoxy derivative .
Table 2: Comparison of 2,5-Diethoxy-4-(p-tolylthio)aniline and its Dimethoxy Analogue
Property | 2,5-Diethoxy-4-(p-tolylthio)aniline | 2,5-Dimethoxy-4-(p-tolylthio)aniline |
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CAS Number | 68400-48-6 | 85896-12-4 |
Molecular Formula | C₁₇H₂₁NO₂S | C₁₅H₁₇NO₂S |
Molecular Weight | 303.42 g/mol | 275.4 g/mol |
Substituents | Ethoxy groups at positions 2 and 5 | Methoxy groups at positions 2 and 5 |
IUPAC Name | 2,5-diethoxy-4-((4-methylphenyl)thio)aniline | 2,5-dimethoxy-4-(4-methylphenyl)sulfanylaniline |
The difference in alkoxy chain length (ethoxy vs. methoxy) likely influences lipophilicity, membrane permeability, and potentially biological activity. Generally, increased lipophilicity from the ethoxy groups may enhance membrane penetration but could affect water solubility.
Related Diazonium Compounds
Another related compound is 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate (CAS: 27413-92-9). This compound represents a potential synthetic intermediate or derivative where the amino group has been converted to a diazonium functionality.
The diazonium derivative exhibits distinct chemical properties compared to the amine, particularly higher reactivity toward nucleophilic substitution reactions. This reactivity makes diazonium compounds valuable synthetic intermediates for further functionalization.
Future Research Directions
The current understanding of 2,5-Diethoxy-4-(p-tolylthio)aniline reveals several promising avenues for future investigation.
Addressing Knowledge Gaps
Several aspects of 2,5-Diethoxy-4-(p-tolylthio)aniline remain incompletely characterized and warrant further research:
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Comprehensive biological activity profiling against diverse targets
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Detailed mechanistic studies of its antioxidant and antimicrobial activities
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Metabolic stability and pharmacokinetic properties
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Structure-activity relationship studies with systematic modifications
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Potential synergistic effects with established therapeutic agents
Developing Improved Derivatives
Future research could focus on developing optimized derivatives with enhanced properties:
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Improved water solubility while maintaining lipophilicity for better pharmacokinetic profiles
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Enhanced target selectivity through strategic molecular modifications
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Reduced potential toxicity through structural refinements
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Development of prodrugs for improved delivery and bioavailability
Advanced Formulation Strategies
Research into formulation strategies could enhance the compound's utility:
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Nanoformulations to improve delivery and bioavailability
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Targeted delivery systems for site-specific action
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Combination formulations with complementary therapeutic agents
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Sustained-release preparations for prolonged activity
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